molecular formula C11H13NO4 B040145 1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one CAS No. 121347-31-7

1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one

Cat. No.: B040145
CAS No.: 121347-31-7
M. Wt: 223.22 g/mol
InChI Key: CLMOUULSNFEJKR-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride: is a chemical compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.68616 g/mol . It is known for its unique structure, which includes a dimethoxyphenyl group and a hydroxyammonium chloride moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Hydroxide ions, amines, aqueous or organic solvents.

Major Products:

Mechanism of Action

The mechanism by which [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

  • [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium bromide
  • [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium iodide

Uniqueness: Compared to its bromide and iodide counterparts, the chloride variant exhibits different solubility and reactivity profiles. These differences can influence its suitability for specific applications in research and industry .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-hydroxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(12-14)11(13)9-6-8(15-2)4-5-10(9)16-3/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMOUULSNFEJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425988
Record name 1-(2,5-Dimethoxyphenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121347-31-7, 93942-52-0
Record name 1-(2,5-Dimethoxyphenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2,5-dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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